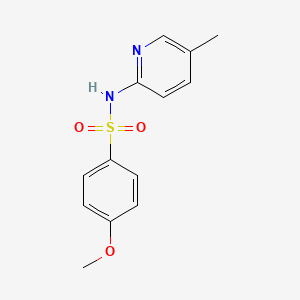

![molecular formula C19H28N6O2 B5520733 N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide](/img/structure/B5520733.png)

N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds like N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide typically involves multi-step reactions, including condensation, cycloaddition, and intramolecular cyclization processes. For instance, the synthesis of similar compounds has been demonstrated through the reaction of amino-pyrazoles with various carbonyl compounds under specific conditions to yield tetrahydro-1H-pyrazolo[3,4-e][1,4]diazepin-4-ones (Bol’but, Kemskii, & Vovk, 2014). Another example is the synthesis of pyrazolo[1,5-a]pyrimidines, which can serve as precursors or structural analogs for further chemical transformations (Bruni et al., 1993).

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by their complex heterocyclic systems, which include fused rings containing nitrogen atoms, such as pyrazole, pyrimidine, and diazepine rings. These structures are crucial for their chemical behavior and interaction with biological systems. The synthesis and structural elucidation of related compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones, have been detailed, showing the importance of NMR and mass spectral data in determining their molecular frameworks (Vovk et al., 2001).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions, including cyclocondensation, which is a common method for constructing their core structures. For example, the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones from N-(methoxycarbonyl)trihaloacetimidoylchlorides and 5-aminopyrazoles demonstrates the potential for intramolecular cyclocondensation reactions in forming complex heterocyclic systems (Vovk et al., 2001).

Applications De Recherche Scientifique

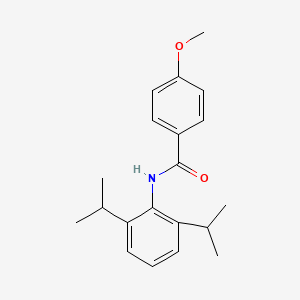

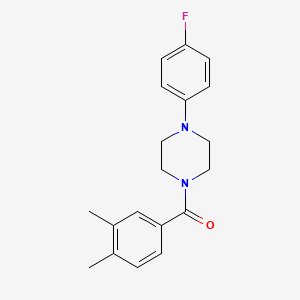

Heterocyclic Chemistry and Drug Design

Research on heterocyclic compounds, such as those containing pyrazole, pyrimidine, and diazepine moieties, has been pivotal in drug design due to their versatile pharmacological properties. The synthesis and biological evaluation of pyrazolone derivatives attached to a pyrimidine moiety, for instance, have demonstrated potential anti-inflammatory, analgesic, and antipyretic activities, suggesting the therapeutic relevance of such structures (Antre et al., 2011). Similarly, compounds featuring diazepin rings have been synthesized to explore their antiproliferative effects on cancer cells, underscoring the importance of these heterocycles in the development of anticancer agents (Kim et al., 2011).

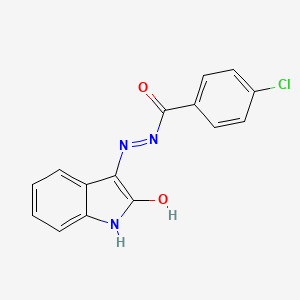

Potential Biological Activities

The structural complexity and presence of multiple heterocyclic rings in N-({5-[(2-isopropylpyrimidin-5-yl)methyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}methyl)-2-methoxyacetamide suggest potential for diverse biological activities. Studies on similar compounds have revealed a range of biological effects, including antimicrobial and antifungal activities, further highlighting the potential utility of such molecules in therapeutic applications (Kumar & Joshi, 2009; Kanakaraju et al., 2013).

Synthesis and Characterization

The synthesis of novel heterocyclic compounds, including those with pyrazolopyrimidinone and diazepine moieties, is a key area of research, with studies focusing on the development of new synthetic methodologies and the characterization of these complex molecules. These efforts aim to expand the chemical space of drug-like molecules and explore their potential applications in medicine (Hilal et al., 2006).

Propriétés

IUPAC Name |

2-methoxy-N-[[5-[(2-propan-2-ylpyrimidin-5-yl)methyl]-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N6O2/c1-14(2)19-21-8-15(9-22-19)11-24-5-4-6-25-17(12-24)7-16(23-25)10-20-18(26)13-27-3/h7-9,14H,4-6,10-13H2,1-3H3,(H,20,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIZMXHPZMHITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=N1)CN2CCCN3C(=CC(=N3)CNC(=O)COC)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{(3S*,4R*)-1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5520651.png)

![2-[4-(4-methyl-1-piperidinyl)-2-quinazolinyl]phenol](/img/structure/B5520677.png)

![2-[(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5520702.png)

![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-(2-thienyl)ethanone](/img/structure/B5520706.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-6-methoxy-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5520711.png)

![4-{3-[(4,4-difluoro-1-piperidinyl)carbonyl]phenyl}-2-methyl-2-butanol](/img/structure/B5520716.png)

![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5520717.png)

![4-[3-(3-fluorophenyl)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5520730.png)

![{(3R*,4R*)-4-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1-[(5-methyl-2-thienyl)carbonyl]-3-pyrrolidinyl}methanol](/img/structure/B5520735.png)

![4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl benzoate](/img/structure/B5520741.png)